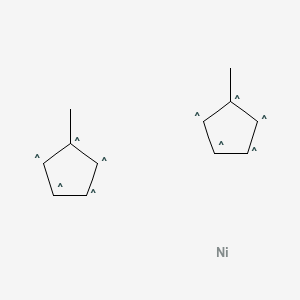
Triisopropoxylanthanum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(III) isopropoxide, also known as lanthanum isopropylate or tris(isopropoxy)lanthanum(III), is a chemical compound with the molecular formula C9H21LaO3 and a molecular weight of 316.17 g/mol . It is a lanthanum-based compound widely used in various scientific and industrial applications, particularly in the field of catalysis.
Méthodes De Préparation
Lanthanum(III) isopropoxide can be synthesized through several methods. One common synthetic route involves the reaction of lanthanum chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Lanthanum(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lanthanum oxide.
Substitution: It participates in substitution reactions where the isopropoxide groups are replaced by other ligands.
Complex Formation: It forms complexes with various organic ligands, enhancing its catalytic properties.
Common reagents used in these reactions include organic solvents like tetrahydrofuran, toluene, and hexane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lanthanum(III) isopropoxide is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:
Asymmetric Catalysis: It forms complexes with chiral ligands, promoting enantioselective reactions such as the 1,4-addition of malonate to cyclic and acyclic enones.
Catalytic Allylation: It acts as a co-catalyst with copper fluoride-triphenylphosphine in the allylation of ketoimines.
Material Science: It is used in the synthesis of lanthanum-based materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of lanthanum(III) isopropoxide in catalytic reactions involves the coordination of the lanthanum center with the substrate, facilitating the desired transformation. The isopropoxide groups act as ligands, stabilizing the complex and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparaison Avec Des Composés Similaires
Lanthanum(III) isopropoxide is unique due to its high reactivity and versatility in forming complexes with various ligands. Similar compounds include:
Yttrium(III) tris(isopropoxide): Similar in structure but with yttrium as the central metal.
Strontium isopropoxide: Another isopropoxide compound with strontium as the central metal.
Lanthanum(III) acetylacetonate hydrate: A lanthanum-based compound with different ligands, used in similar catalytic applications.
These compounds share some properties but differ in their reactivity and specific applications, highlighting the uniqueness of lanthanum(III) isopropoxide in certain catalytic processes.
Propriétés
Formule moléculaire |
C9H24LaO3 |
|---|---|
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
lanthanum;propan-2-ol |
InChI |
InChI=1S/3C3H8O.La/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clé InChI |
DEWJCXKJHURJAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)





![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)


